

Spectroscopic Analysis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	Benzo[b]thiophen-3-ylmethanamine hydrochloride
Cat. No.:	B1272750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Benzo[b]thiophen-3-ylmethanamine hydrochloride** (CAS Number: 55810-74-7).[1] Due to the limited availability of a complete, published dataset for this specific salt, this guide synthesizes expected spectroscopic data based on the analysis of closely related benzo[b]thiophene derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

- IUPAC Name: 1-benzothiophen-3-ylmethanamine hydrochloride
- Molecular Formula: C₉H₁₀ClNS[1]
- Molecular Weight: 199.70 g/mol
- Physical Form: Solid[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Benzo[b]thiophen-3-ylmethanamine hydrochloride**. These values are predicted based on data from analogous compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.1 - 7.8	m	2H	Aromatic protons (positions 4 and 7)
~ 7.5 - 7.3	m	3H	Aromatic protons (positions 2, 5, and 6)
~ 4.3	s	2H	Methylene protons (- CH_2-)
~ 8.5	br s	3H	Ammonium protons (- NH_3^+)

Solvent: DMSO-d₆. The protonation of the amine group is expected to cause a downfield shift for adjacent protons.[2]

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 140 - 138	Quaternary aromatic carbons
~ 130 - 122	Aromatic CH carbons
~ 40	Methylene carbon (- CH_2-)

Solvent: DMSO-d₆. The chemical shifts are estimated based on data for other benzo[b]thiophene derivatives.[3]

Table 3: Expected Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2900 - 2700	Broad, Strong	N-H stretch (ammonium salt)
~ 1600 - 1450	Medium to Strong	Aromatic C=C bending
~ 1250 - 1000	Medium	C-N stretch
~ 800 - 700	Strong	Aromatic C-H out-of-plane bend
~ 700 - 600	Medium	C-S stretch

These are typical absorption ranges for the functional groups present in the molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 4: Predicted Mass Spectrometry (m/z) Fragmentation Data

m/z	Proposed Fragment
163	[M-HCl] ⁺ (molecular ion of the free base)
148	[M-HCl-NH ₂] ⁺
134	[Benzo[b]thiophene] ⁺
121	Loss of CH ₂ NH ₂ from the molecular ion
89	Loss of CS from the benzo[b]thiophene core

Fragmentation of benzo[b]thiophene derivatives is often characterized by the loss of acetylene (C₂H₂) and carbon monosulfide (CS).[\[9\]](#)[\[10\]](#) The aliphatic amine side chain is expected to undergo α -cleavage.[\[11\]](#)[\[12\]](#)

Table 5: Predicted UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent
~ 230	Methanol
~ 260	Methanol
~ 290	Methanol

The UV-Vis spectrum of benzo[b]thiophene derivatives typically shows multiple absorption bands in this region.[13][14][15][16][17]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Benzo[b]thiophen-3-ylmethanamine hydrochloride**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for amine hydrochloride salts to ensure solubility and avoid H-D exchange of the ammonium protons.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.

- Referencing: The residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) is used as an internal reference.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or corresponding frequency for the instrument used.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
 - Referencing: The solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) is used as an internal reference.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[1]
 - Record a background spectrum of the clean, empty ATR crystal.[20]
 - Place a small amount of the solid **Benzo[b]thiophen-3-ylmethanamine hydrochloride** powder directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[20][21]
- Instrument Parameters:
 - Spectral Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. [21]

Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[22][23]
 - Perform a serial dilution to a final concentration of ~10 µg/mL in the same solvent.[22][23]
 - To aid ionization, a small amount of formic acid (0.1%) can be added to the final solution. [24]
- Instrument Parameters (ESI-Q-TOF or similar):
 - Ionization Mode: Positive ion mode is used to detect the protonated molecule.[25]
 - Capillary Voltage: Typically 3-4 kV.
 - Source Temperature: 100-150 °C.[26]
 - Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the instrument.
 - Mass Range: Scan from m/z 50 to 500.
 - For tandem MS (MS/MS), the ion corresponding to the free base (m/z 163) would be selected as the precursor ion for collision-induced dissociation (CID).

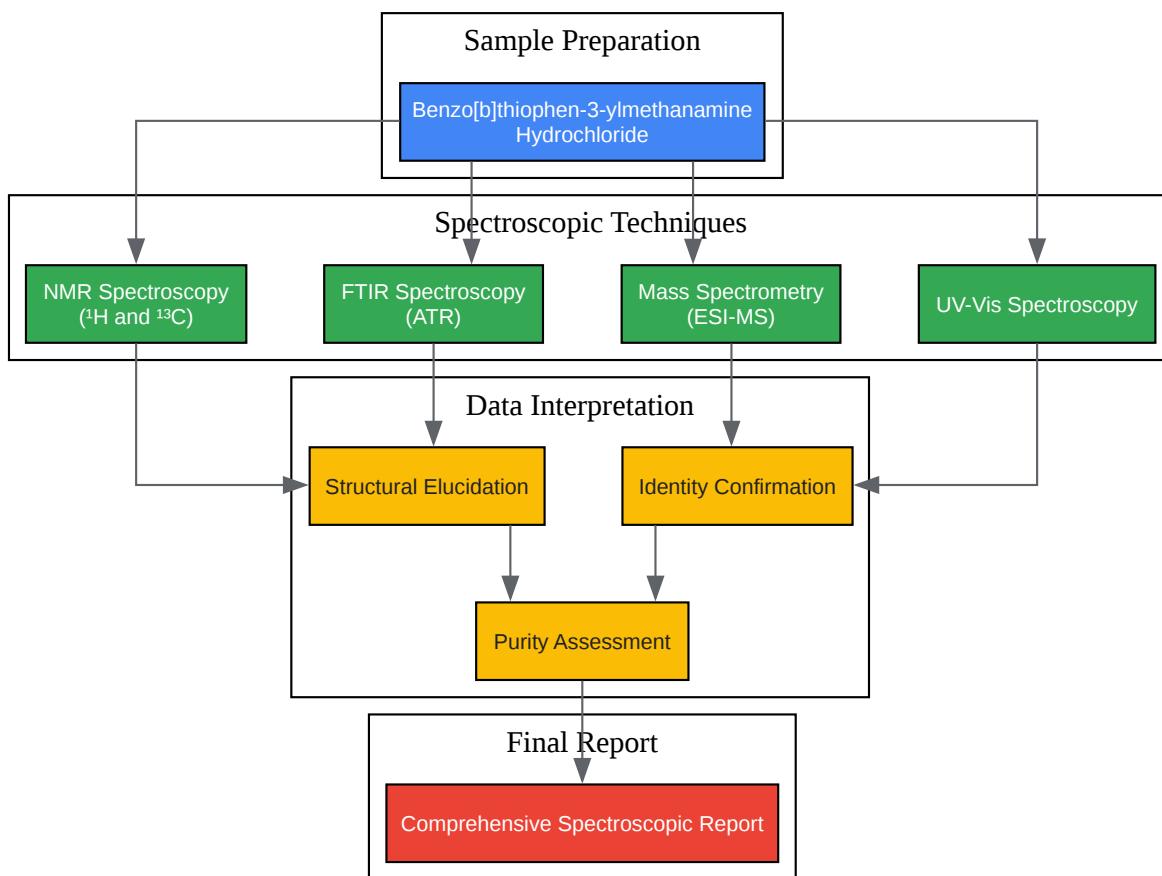
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **Benzo[b]thiophen-3-ylmethanamine hydrochloride** in a UV-grade solvent such as methanol or ethanol.
 - Dilute the stock solution to a concentration that results in an absorbance value between 0.1 and 1.0 at the λ_{max} to ensure adherence to the Beer-Lambert law.
 - Use the same solvent as a blank for baseline correction.[27]

- Instrument Parameters:
 - Wavelength Range: 200 - 400 nm.
 - Scan Speed: Medium.
 - Slit Width: 1.0 nm.
- The instrument should be zeroed with the blank solvent in a quartz cuvette before measuring the sample.[14][27]

Visualizations

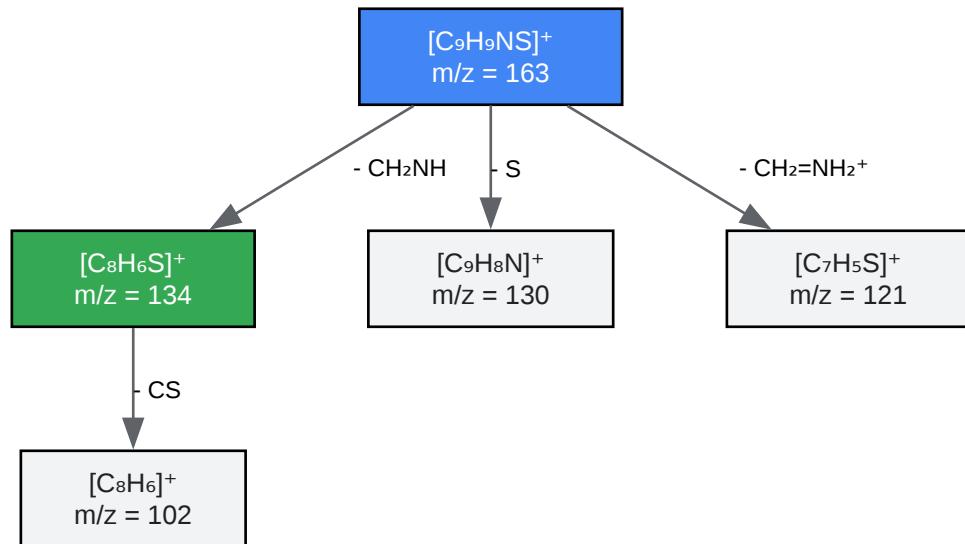
Experimental Workflow



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

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Caption: Predicted ESI-MS fragmentation of the free base.

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